molecular formula C10H11ClFN B2581454 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 1989671-29-5

4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No. B2581454
CAS RN: 1989671-29-5
M. Wt: 199.65
InChI Key: PAKVDYCIBQPVCJ-UHFFFAOYSA-N
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Description

“4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1989671-29-5 . It has a molecular weight of 199.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.65 . It’s a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Antitubercular and Antimalarial Activities

A series of compounds, including 4-alkylaminoaryl phenyl cyclopropyl methanones, synthesized from 4-fluorochalcones, exhibited notable antitubercular and antimalarial activities. These compounds, after being screened against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum 3D7 strains, showed significant in vitro activities, with MIC values ranging from 3.12-12.5μg/mL. Molecular docking studies and evaluations against FAS-II enzymes were also conducted to elucidate the mode of action of these molecules (Ajay et al., 2010).

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines were discovered as a new class of σ receptor ligands, exhibiting different selectivities for the two subtypes of the receptor. Compounds substituted in the 4-position showed higher activity compared to their 3-substituted counterparts, indicating a potential for therapeutic applications (Schinor et al., 2020).

Chemical Synthesis and Reactions

The chemical versatility of compounds related to 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is evident in various studies. For instance, cyclopropanemethanols were treated with pyridinium poly(hydrogen fluoride) in the presence of diisopropylamine and KHF2 to selectively produce homoallylic fluorides or fluorocyclobutanes. This reaction's outcome was dependent on the substitution mode of the starting cyclopropanemethanols, showcasing the compound's utility in complex chemical syntheses (Kanemoto et al., 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKVDYCIBQPVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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